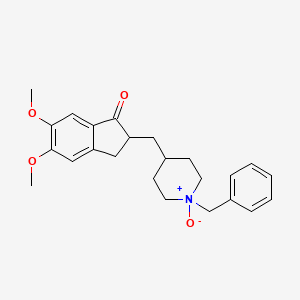

rac (cis/trans) Donepezil N-Oxide

描述

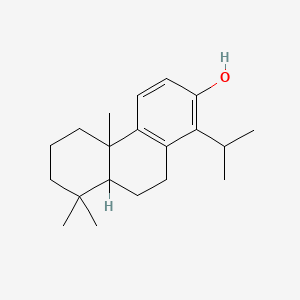

Donepezil N-oxide is a derivative of Donepezil, a well-known acetylcholinesterase inhibitor used primarily in the treatment of Alzheimer’s disease. Donepezil N-oxide is formed through the oxidation of Donepezil and retains many of the pharmacological properties of its parent compound. This compound is of interest due to its potential therapeutic applications and its role in understanding the metabolic pathways of Donepezil.

作用机制

多奈哌齐 N-氧化物与其母体化合物多奈哌齐一样,起乙酰胆碱酯酶抑制剂的作用。它选择性且可逆地抑制乙酰胆碱酯酶,乙酰胆碱酯酶负责分解中枢神经系统中的乙酰胆碱。 通过抑制这种酶,多奈哌齐 N-氧化物会提高乙酰胆碱的浓度,从而增强胆碱能传递,并改善阿尔茨海默病患者的认知功能 .

类似化合物:

多奈哌齐: 母体化合物,广泛用于治疗阿尔茨海默病。

利凡斯的明: 另一种用于类似治疗目的的乙酰胆碱酯酶抑制剂。

加兰他敏: 一种具有乙酰胆碱酯酶抑制特性的天然生物碱。

独特性: 多奈哌齐 N-氧化物是多奈哌齐的氧化形式,这在了解多奈哌齐的代谢途径和潜在的氧化降解产物方面提供了见解。 它的研究有助于了解多奈哌齐及其衍生物的药代动力学和药效学 .

准备方法

合成路线和反应条件: 多奈哌齐 N-氧化物可以通过多奈哌齐氧化合成。一种常见的方法是使用氧化剂,例如氯胺-T 在酸性介质中。 该反应通常在温和条件下进行,对多奈哌齐和氧化剂都呈一级依赖性 .

工业生产方法: 虽然多奈哌齐 N-氧化物的具体工业生产方法没有得到广泛的文献记载,但总体方法将涉及扩大实验室合成。这将包括优化反应条件,以确保高产率和纯度,以及实施纯化步骤,例如重结晶或色谱分离。

化学反应分析

反应类型: 多奈哌齐 N-氧化物主要经历氧化反应。氧化过程涉及将多奈哌齐分子中的氮原子转化为 N-氧化物官能团。

常见试剂和条件:

氧化剂: 氯胺-T、过氧化氢或其他温和氧化剂。

反应条件: 酸性介质、控制温度和特定的反应时间,以确保完全转化。

形成的主要产物: 氧化反应的主要产物是多奈哌齐 N-氧化物本身。 进一步的氧化或降解产物可能包括各种羟基化或去甲基化衍生物,具体取决于反应条件 .

科学研究应用

多奈哌齐 N-氧化物有几种科学研究应用,包括:

化学: 研究多奈哌齐的氧化代谢,并了解 N-氧化物衍生物的稳定性和反应性。

生物学: 研究多奈哌齐 N-氧化物的生物活性及其作为治疗剂的潜力。

医学: 探索其在治疗神经退行性疾病,特别是阿尔茨海默病中的疗效和安全性。

相似化合物的比较

Donepezil: The parent compound, widely used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.

Galantamine: A natural alkaloid with acetylcholinesterase inhibitory properties.

Uniqueness: Donepezil N-oxide is unique in that it represents an oxidized form of Donepezil, providing insights into the metabolic pathways and potential oxidative degradation products of Donepezil. Its study can help in understanding the pharmacokinetics and pharmacodynamics of Donepezil and its derivatives .

属性

IUPAC Name |

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPRYHONRUINMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458179 | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-84-5, 147427-77-8, 147427-78-9 | |

| Record name | Donepezil N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL N-OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DONEPEZIL N-OXIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: The research mentions donepezil metabolites, including donepezil N-oxide. Are these metabolites pharmacologically active, and how do their levels in patients compare to donepezil itself?

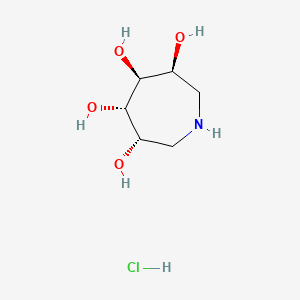

A1: Yes, the research indicates that donepezil is metabolized into several compounds, including 5-O-desmethyl-donepezil (5DD), 6-O-desmethyl-donepezil (6DD), and donepezil-N-oxide (DNox) []. While the activity of 5DD is unknown, both 6DD and DNox exhibit pharmacological activity []. Interestingly, the study observed significant variability in plasma concentrations of donepezil and its metabolites among patients taking a 10mg daily dose. Notably, in some individuals, the plasma levels of the active metabolites, 6DD and DNox, actually surpassed those of the parent drug, donepezil []. This highlights the potential importance of considering metabolite activity when evaluating treatment efficacy.

Q2: The study focuses on developing a new method to measure donepezil and its metabolites. What is the significance of having a sensitive and accurate method for these measurements in a clinical setting?

A2: Developing a reliable and sensitive method for simultaneously measuring donepezil and its metabolites, such as the HPLC method described in the study [], is crucial for several reasons. Firstly, it enables researchers and clinicians to accurately monitor individual patient responses to donepezil therapy. Since plasma concentrations can vary significantly, understanding the actual levels of both the parent drug and its active metabolites can inform dosage adjustments to optimize treatment outcomes. Secondly, this detailed analysis allows for a more comprehensive investigation into the specific contributions of each metabolite to the overall therapeutic effect. This knowledge is vital for refining treatment strategies and potentially developing novel therapies that target specific metabolic pathways for improved efficacy and personalized medicine approaches.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-di(hexadecanoyloxy)propyl 6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexadecanoate](/img/structure/B600746.png)